2-methyl-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
説明
特性
IUPAC Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23-20(25)14-18-13-17(7-8-19(18)22-23)21(26)24-11-9-16(10-12-24)15-5-3-2-4-6-15/h2-6,9,14,17H,7-8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZSZQPSEHIWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCC(=CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-methyl-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties through various studies and findings.
Chemical Structure and Properties
This compound features a unique structure that combines elements of tetrahydropyridine and hexahydrocinnoline. The presence of the tetrahydropyridine moiety is particularly significant as it is known to influence the biological activity of related compounds.
Biological Activity Overview
Research indicates that compounds similar to 2-methyl-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one exhibit a range of biological activities including:
- Antimicrobial : Exhibits inhibitory effects against various bacterial strains.
- Neuroprotective : Potentially protects neuronal cells from oxidative stress.
- Anticancer : Shows promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study on related compounds demonstrated significant antimicrobial properties. For instance:
- Zone of Inhibition : Compounds derived from similar structures showed zones of inhibition against E. coli reaching up to 20 mm .
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 2-Methyl Compound | 20 | 23.40 - 46.87 |
| Control (Ciprofloxacin) | 30 | 10 |
Neuroprotective Effects
The neurotoxic effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) have been studied extensively as it mimics Parkinson's disease symptoms in animal models. Compounds similar to our target molecule may counteract these effects by:
- Inhibiting mitochondrial dysfunction : MPTP is converted into MPP+, which inhibits mitochondrial complex I leading to neuronal death .
- Reducing oxidative stress : Research indicates that antioxidants can mitigate the neurotoxic effects associated with MPTP exposure .
Anticancer Activity
Preliminary studies suggest that derivatives of hexahydrocinnoline structures can inhibit cancer cell lines. For example:
- Cell Line Studies : Compounds with similar frameworks have shown cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Case Studies and Research Findings
Several key studies provide insight into the biological activity of related compounds:
- Neuroprotection in Animal Models :
- Antimicrobial Efficacy :
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing key differences in physicochemical properties, synthesis, and biological activity.
Structural Analog: MPTP (1-Methyl-4-Phenyl-1,2,5,6-Tetrahydropyridine)
- Molecular Weight: MPTP (173.25 g/mol) is simpler in structure compared to the target compound, which has a higher molecular weight due to its cinnolinone ring and additional substituents.
- Functional Groups: Both compounds share a tetrahydropyridine ring and phenyl group. However, MPTP lacks the carbonyl and cinnolinone moieties present in the target compound.
- Biological Activity: MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to parkinsonism in humans .
- Synthesis : MPTP is synthesized via illicit routes, often as a byproduct of meperidine analogs . The target compound likely requires multi-step synthesis due to its complex bicyclic framework.
Table 1: Comparative Analysis of Key Features
Physicochemical and Spectroscopic Differences
- Melting Point: Compound 1l has a high melting point (243–245°C) due to its nitro and cyano groups enhancing crystallinity . The target compound’s melting point is expected to be lower, influenced by its flexible tetrahydropyridine moiety.
- Solubility : The ester groups in 1l improve solubility in organic solvents, whereas the target compound’s carbonyl and aromatic groups may favor polar aprotic solvents.
- Spectroscopic Data :
- 1H NMR : Compound 1l exhibits distinct aromatic proton shifts (δ 7.5–8.3 ppm) from the nitro-phenyl group , whereas the target compound’s phenyl and methyl groups would show signals near δ 2.5–3.5 ppm (methyl) and δ 7.0–7.5 ppm (phenyl).
- Mass Spectrometry : The target compound’s molecular ion peak would differ significantly from 1l’s HRMS (ESI) at m/z 561.1664 .
Q & A
Q. What are the key synthetic strategies for constructing the tetrahydropyridine-cinnolinone core in this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Coupling of substituted phenyl groups with tetrahydropyridine precursors via amide bond formation (e.g., using carbodiimide coupling agents) .
- Cyclization : Intramolecular cyclization under acidic or basic conditions to form the cinnolinone ring, often monitored by TLC or HPLC .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : To resolve stereochemistry and confirm substituent positions (e.g., distinguishing between axial and equatorial protons in the hexahydrocinnolinone ring) .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., EI-MS with accurate mass matching within 0.0002 Da) .
- IR Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .
Q. How can researchers ensure purity during synthesis?
Methodological Answer:
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to detect impurities below 0.1% .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can the cyclization step be optimized to mitigate side reactions (e.g., dimerization)?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
- Temperature Control : Perform reactions under reflux (80–100°C) with slow addition of reagents to minimize exothermic side reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
- Purity Reassessment : Re-analyze batches via LC-MS to rule out impurities affecting activity .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as stereoisomers may exhibit divergent bioactivity .
- Assay Standardization : Validate cell-based assays with positive controls (e.g., known kinase inhibitors) to ensure consistency across studies .
Q. How to design a bioassay for evaluating kinase inhibition potential?
Methodological Answer:
- Target Selection : Prioritize kinases with structural homology to the compound’s binding pocket (e.g., PI3Kα or MAPK families) .
- Kinase Activity Assay : Use fluorescence-based ADP-Glo™ assays with recombinant kinases and ATP concentrations near Km values .
- Data Interpretation : Apply non-linear regression to calculate IC50 and assess competitive vs. non-competitive inhibition .
Q. What computational methods predict the compound’s binding mode to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3LZE for PI3Kα) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and free energy landscapes (MM-PBSA analysis) .
Data Analysis & Validation
Q. How to interpret complex splitting patterns in NMR spectra due to stereochemical heterogeneity?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign proton-proton correlations .
- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange broadening .
Q. What are the best practices for validating synthetic intermediates with unstable tautomeric forms?
Methodological Answer:
- Low-Temperature NMR : Acquire spectra at −40°C to "freeze" tautomeric equilibria .
- Isotopic Labeling : Use 15N-labeled precursors to track nitrogen migration during tautomerization .
Q. How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
